(1-Methyl-1H-indol-4-ylmethyl)-hydrazine
Overview
Description
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
(1-Methyl-1H-indol-4-ylmethyl)-hydrazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit tubulin polymerization, which is crucial for cell division and stability . The compound interacts with tubulin, leading to the disruption of microtubule dynamics, which can result in cell cycle arrest and apoptosis. Additionally, this compound has shown binding affinity to Bcl-2 family proteins, which are involved in regulating apoptosis . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as HeLa, MCF-7, and HT-29, the compound has demonstrated antiproliferative activities by inducing cell apoptosis and arresting cells in the G2/M phase . It influences cell signaling pathways by inhibiting tubulin polymerization and interacting with Bcl-2 family proteins, leading to the activation of apoptotic pathways. Furthermore, this compound affects gene expression by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of tubulin and Bcl-2 family proteins, inhibiting their functions . This inhibition disrupts microtubule dynamics and promotes apoptosis. Additionally, this compound modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, further enhancing its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo studies . Over time, the compound’s effects on cellular function, such as apoptosis and cell cycle arrest, become more pronounced, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues. Threshold effects have been identified, where the compound’s efficacy in inhibiting tumor growth is maximized at specific dosage levels. These findings underscore the importance of optimizing dosage regimens for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its biological effects . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects . Studies have shown that this compound is efficiently transported into cells, where it interacts with intracellular targets to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with its targets . Post-translational modifications and targeting signals influence its localization, ensuring that this compound reaches the appropriate sites of action to exert its effects.
Properties
IUPAC Name |
(1-methylindol-4-yl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13-6-5-9-8(7-12-11)3-2-4-10(9)13/h2-6,12H,7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWVFBHJBSQHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.